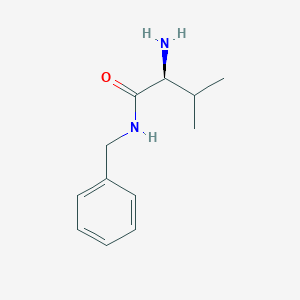

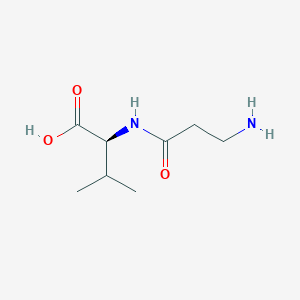

(2S)-2-Amino-N-benzyl-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-Amino-N-benzyl-3-methylbutanamide, also known as N-Benzyl-3-methylbutanamide, is an amide derivative of the amino acid alanine. It is a colorless solid that is soluble in water and ethanol. N-Benzyl-3-methylbutanamide has a wide range of applications in the scientific research field, including its use as a substrate for enzyme research, a ligand for protein-protein interactions, and a molecular probe for drug discovery.

Applications De Recherche Scientifique

Antimicrobial Agents

N-Benzyl L-Valinamide: derivatives have been explored for their potential as antimicrobial agents. The incorporation of an L-valine residue and a diphenyl sulfone scaffold in these compounds has shown promising results against Gram-positive pathogens, particularly in combating Enterococcus faecium biofilm-associated infections . This application is significant in the development of new antibiotics to address the growing concern of antibiotic resistance.

Antioxidant Activity

The antioxidant properties of N-Benzyl L-Valinamide derivatives are also noteworthy. These compounds have been tested for their ability to scavenge free radicals, which is a crucial characteristic in the prevention of oxidative stress-related diseases . The antioxidant effect is measured through various assays such as DPPH, ABTS, and ferric reducing power assays.

Alternative Toxicity Testing

In the realm of toxicology, N-Benzyl L-Valinamide derivatives have been utilized for alternative toxicity testing. For instance, their effects on freshwater cladoceran Daphnia magna Straus have been assessed, providing a non-mammalian perspective on the compound’s safety profile .

Drug Design

The structure of N-Benzyl L-Valinamide lends itself well to drug design, particularly due to its N-acyl-α-amino acid framework. This structure can be modified to create a variety of chemotypes, such as 4H-1,3-oxazol-5-ones and 2-acylamino ketones, which are valuable in the synthesis of novel pharmaceuticals .

Antifungal and Antiviral Activity

The N-benzyl derivatives of lucensomycin, which include the N-Benzyl L-Valinamide structure, have demonstrated high antifungal and antiviral activities. This makes them potential candidates for the development of new treatments for fungal and viral infections .

Biological Evaluation

The biological evaluation of N-Benzyl L-Valinamide derivatives extends to in silico studies, which predict the potential antimicrobial effect and toxicity of these compounds. Such computational approaches are essential for preclinical research and can accelerate the drug discovery process .

Chemical Organic Compounds Research

Lastly, N-Benzyl L-Valinamide plays a role in the broader field of chemical organic compounds research. Its versatility in forming various chemotypes makes it a valuable subject for studies in organic synthesis and the exploration of new chemical entities .

Propriétés

IUPAC Name |

(2S)-2-amino-N-benzyl-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGFMIYGVANCND-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453857 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N-benzyl-3-methylbutanamide | |

CAS RN |

120369-25-7 |

Source

|

| Record name | (2S)-2-Amino-N-benzyl-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)

![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)